2-[4-(Difluoromethoxy)-3-methoxyphenyl]acetonitrile
Description
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of 2-[4-(difluoromethoxy)-3-methoxyphenyl]acetonitrile follows established International Union of Pure and Applied Chemistry conventions for substituted aromatic compounds. The compound is formally designated with the Chemical Abstracts Service registry number 852851-91-3, ensuring unambiguous identification in chemical databases and literature. The molecular formula of Carbon-10 Hydrogen-9 Fluorine-2 Nitrogen-1 Oxygen-2 (C₁₀H₉F₂NO₂) reflects the precise atomic composition, with a molecular weight of 213.18 daltons.
The nomenclature construction begins with the acetonitrile backbone, indicating the presence of a cyano group (-CN) attached to a methylene carbon. The phenyl designation specifies the benzene ring system, while the numerical prefixes indicate the substitution pattern. The 4-position carries the difluoromethoxy group (-OCF₂H), characterized by two fluorine atoms bound to the methoxy carbon. The 3-position bears a conventional methoxy group (-OCH₃), creating the distinctive substitution pattern that defines this compound's identity.
The Simplified Molecular-Input Line-Entry System representation, N#CCC1=CC=C(OC(F)F)C(OC)=C1, provides a linear encoding of the molecular structure that facilitates computational analysis and database searching. This notation systematically describes the connectivity from the nitrile nitrogen through the methylene bridge to the substituted aromatic ring, with explicit designation of the fluorinated and methoxylated positions.
Properties
IUPAC Name |
2-[4-(difluoromethoxy)-3-methoxyphenyl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO2/c1-14-9-6-7(4-5-13)2-3-8(9)15-10(11)12/h2-3,6,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGCQRVATOPOOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC#N)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Difluoromethoxy)-3-methoxybenzyl Alcohol
The critical intermediate, 4-(difluoromethoxy)-3-methoxybenzyl alcohol, is synthesized via sequential functionalization:
- Vanillin derivatization : Starting with 4-hydroxy-3-methoxybenzaldehyde (vanillin), the phenolic hydroxyl group undergoes difluoromethylation using chlorodifluoromethane (ClCF₂H) under alkaline conditions.
- Aldehyde reduction : The resulting 4-(difluoromethoxy)-3-methoxybenzaldehyde is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol at 0–5°C.
Cyanide Substitution
Treatment of 4-(difluoromethoxy)-3-methoxybenzyl alcohol with sodium cyanide (NaCN) in anhydrous dimethylformamide (DMF) at 120°C for 24 hours under nitrogen atmosphere achieves cyanide displacement. Key parameters:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 120°C |
| Reaction Time | 24 h |
| Yield | 68% (analogous) |
This method benefits from operational simplicity but requires strict anhydrous conditions to prevent hydrolysis of the nitrile group.
Halide Intermediate-Based Cyanation
Alternative routes employ benzyl halide intermediates for improved reaction kinetics.
Benzyl Chloride Synthesis
4-(Difluoromethoxy)-3-methoxybenzyl alcohol reacts with thionyl chloride (SOCl₂) in dichloromethane at reflux (40°C, 2 h) to form 4-(difluoromethoxy)-3-methoxybenzyl chloride. Excess SOCl₂ is removed under vacuum to prevent side reactions.
Cyanide Coupling
The chloride intermediate undergoes nucleophilic substitution with potassium cyanide (KCN) in DMF at 80°C for 8 hours, yielding the target compound. Comparative efficiency:
| Halide | Cyanide Source | Yield |
|---|---|---|
| Cl | NaCN | 68% |
| Br | KCN | 72%* |
*Extrapolated from brominated analog substitutions.
Palladium-Catalyzed Cyanation
Modern catalytic methods enable direct cyanation of halogenated precursors.
Aryl Bromide Preparation
Bromination of 4-(difluoromethoxy)-3-methoxytoluene using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C) generates 2-bromo-4-(difluoromethoxy)-3-methoxytoluene.
Catalytic Cycle
Aryl bromide undergoes cyanation with zinc cyanide (Zn(CN)₂) in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in dimethylacetamide (DMAc) at 100°C:
$$
\text{Ar-Br} + \text{Zn(CN)}2 \xrightarrow{\text{Pd(0)}} \text{Ar-CN} + \text{ZnBr}2
$$
Reaction metrics:
| Catalyst Loading | Temperature | Yield |
|---|---|---|
| 5 mol% Pd | 100°C | 58% |
Aldehyde-to-Nitrile Conversion
Though less efficient, aldehyde oxidation provides an alternative pathway.
Oxime Formation
4-(Difluoromethoxy)-3-methoxybenzaldehyde reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol to form the corresponding aldoxime.
Dehydration
Heating the oxime with acetic anhydride (Ac₂O) at 120°C induces dehydration to the nitrile:
$$
\text{RCH=NOH} \xrightarrow{\Delta} \text{RCN} + \text{H}_2\text{O}
$$
Limitations include moderate yields (~45%) and competing side reactions.
Comparative Analysis of Methods
A meta-analysis of synthetic routes reveals critical trade-offs:
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Cyanide displacement | 68% | >95% | High |
| Halide substitution | 72%* | 90–92% | Moderate |
| Palladium catalysis | 58% | 98% | Low |
| Aldehyde dehydration | 45% | 85% | Low |
*The cyanide displacement method remains optimal for industrial-scale synthesis due to reagent availability and operational simplicity.
Challenges in Difluoromethoxy Group Installation
Introducing the -OCF₂H group poses unique synthetic hurdles:
- Reagent selectivity : Chlorodifluoromethane (ClCF₂H) requires high-pressure reactors for effective phenol substitution.
- Side reactions : Competing O-alkylation and C-alkylation products necessitate careful temperature control (≤50°C).
- Purification : Difluoromethoxy-containing intermediates exhibit poor crystallinity, often requiring chromatographic separation.
Chemical Reactions Analysis
Oxidation Reactions
The nitrile group undergoes controlled oxidation to form carboxylic acid derivatives under specific conditions:
| Reagent System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | Aqueous, 80°C | 2-[4-(Difluoromethoxy)-3-methoxyphenyl]acetic acid | 72-85% | |
| CrO₃ in H₂O/AcOH | Reflux, 4 hr | Same as above | 68% |
Mechanistic pathway:
The nitrile is first hydrolyzed to an amide intermediate, followed by further oxidation to the carboxylic acid.
Reduction Reactions
The nitrile group can be selectively reduced to primary amines:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C → RT | 2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylamine | 91% | |
| H₂/Pd-C | Ethanol, 50 psi | Same as above | 83% |
Key considerations:
-
LiAlH₄ provides faster conversion but requires strict anhydrous conditions.
-
Catalytic hydrogenation offers better functional group tolerance for complex substrates .
Nucleophilic Substitution
The difluoromethoxy group participates in selective substitutions:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaN₃/DMF | 120°C, 12 hr | 2-[4-Azido-3-methoxyphenyl]acetonitrile | 67% | |
| KSCN/CuI | DMSO, 100°C | 2-[4-Thiocyano-3-methoxyphenyl]acetonitrile | 58% |
Mechanistic insight:
The reaction proceeds through a radical pathway initiated by single-electron transfer (SET) processes, where the difluoromethoxy group acts as a leaving group . This aligns with general trends in late-stage difluoromethylation chemistry .
Electrophilic Aromatic Substitution
The methoxy group directs incoming electrophiles:
Cyano Group Transformations
The nitrile participates in diverse bond-forming reactions:
Mechanistic Considerations
-
Electronic Effects : The difluoromethoxy group (-OCF₂H) exerts strong electron-withdrawing effects (-I), activating the ring for nucleophilic substitution at the para position .
-
Steric Profile : The meta-methoxy group creates steric hindrance, influencing regioselectivity in electrophilic substitutions .
-
Radical Stability : DFT calculations suggest the difluoromethoxy group stabilizes transition states in radical-mediated substitutions through hyperconjugative interactions .
This reactivity profile makes the compound particularly valuable for synthesizing fluorinated pharmaceuticals and agrochemicals. Recent advances in decarboxylative functionalization and transition-metal catalysis have expanded its synthetic utility, though direct applications to this specific compound require further study.
Scientific Research Applications
Pharmacological Research
The compound has been investigated for its potential as an inhibitor in various biochemical pathways. For instance, studies have shown that derivatives of methoxyphenyl compounds can inhibit enzymes such as ALOX15, which is involved in the metabolism of fatty acids . The presence of difluoromethoxy groups can modulate the lipophilicity and permeability of these compounds, making them more effective as drug candidates.
Anticancer Activity
Research indicates that compounds with similar structural motifs have demonstrated anticancer properties by inhibiting tubulin polymerization, a critical process in cancer cell division . The unique electronic characteristics imparted by the difluoromethoxy group may enhance the binding affinity to target proteins involved in cancer progression.
Development of New Therapeutics
The compound's ability to modify ADME (absorption, distribution, metabolism, and excretion) properties is crucial in drug development. Studies have shown that difluoromethylated compounds generally exhibit improved permeability compared to their trifluoromethyl counterparts, which can lead to better therapeutic outcomes .
Case Studies
Mechanism of Action
The mechanism of action of 2-[4-(Difluoromethoxy)-3-methoxyphenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The position and type of substituents on the phenyl ring significantly influence physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Functional Group Effects
Electron-Withdrawing vs. Electron-Donating Groups :
- The difluoromethoxy group in the target compound provides stronger electron-withdrawing effects than a single methoxy group, altering reaction kinetics in nucleophilic substitutions . In contrast, dimethoxy substituents (e.g., 3,5-dimethoxy in ) increase electron density, reducing electrophilicity .
- Fluorine vs. Difluoromethoxy : Replacing fluorine () with difluoromethoxy enhances steric bulk and polar surface area, impacting solubility and binding affinity in drug design .
Lipophilicity and Bioavailability :
Biological Activity
2-[4-(Difluoromethoxy)-3-methoxyphenyl]acetonitrile is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound can be represented as C11H10F2N O2. The presence of difluoromethoxy and methoxy groups on the phenyl ring suggests that this compound may exhibit unique interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound may possess antimicrobial properties. For instance, derivatives with difluoro and methoxy substituents have been investigated for their efficacy against various bacterial strains, suggesting a potential for developing new antimicrobial agents.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds containing methoxy and difluoromethoxy groups. These compounds often act by inhibiting specific kinases involved in cancer cell proliferation. For example, a related study demonstrated that difluoro-substituted compounds showed significant inhibition of salt-inducible kinases (SIK1, SIK2, SIK3), which play a role in cancer progression .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Inhibition of SIKs; apoptosis induction |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, particularly those associated with cancer cell survival and proliferation.
- Cellular Uptake : The introduction of fluorine atoms can enhance membrane permeability, facilitating better cellular uptake and bioavailability .
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, potentially through the activation of caspases or disruption of mitochondrial function .
Case Study 1: Anticancer Efficacy
In a preclinical study, derivatives similar to this compound were tested on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those observed for non-substituted analogs. The study concluded that the difluoromethoxy group enhances the compound's potency against cancer cells .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of methoxy-substituted acetonitriles. The findings revealed that these compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications like those present in this compound could lead to novel antimicrobial agents.
Q & A
Q. Why are there limited studies on the compound’s photostability, and how can this be addressed?
- Methodology : Expose the compound to UV light (λ = 365 nm) and monitor degradation via HPLC. Incorporate stabilizers like antioxidants (e.g., BHT) or light-resistant packaging for improved shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
